molecular formula C15H12O3 B1342077 3-(2-Acetylphenyl)benzoic acid CAS No. 870245-77-5

3-(2-Acetylphenyl)benzoic acid

Cat. No. B1342077
M. Wt: 240.25 g/mol
InChI Key: PFBSKLBJUOTUOW-UHFFFAOYSA-N
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Description

3-(2-Acetylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.26 g/mol .


Molecular Structure Analysis

The molecular structure of 3-(2-Acetylphenyl)benzoic acid consists of a benzene ring attached to a carboxyl group and an acetyl group .


Physical And Chemical Properties Analysis

3-(2-Acetylphenyl)benzoic acid is a crystalline, colorless solid . It has a molecular weight of 240.26 g/mol .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “3-(2-Acetylphenyl)benzoic acid” is a chemical compound with the molecular formula C15H12O3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
    • Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific research context. Unfortunately, I couldn’t find any quantitative data or statistical analyses related to this compound .
  • Phenolic Acids in Plant Metabolism

    • Summary of Application : Simple phenolic acids, which include “3-(2-Acetylphenyl)benzoic acid”, are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .
    • Methods of Application : These compounds are studied for their biosynthesis, sources, and biological properties, focusing on their antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
    • Results or Outcomes : The findings obtained support the application of simple phenolic acids in the cosmetic, food, pharmaceutical, and health industries .
  • Tyrosinase Inhibition Activity

    • Summary of Application : Compounds similar to “3-(2-Acetylphenyl)benzoic acid” have been studied for their tyrosinase inhibition activity .
    • Methods of Application : These compounds are synthesized and their inhibitory activity against mushroom tyrosinase is measured .
    • Results or Outcomes : The most active compound in one study had an IC50 (half maximal inhibitory concentration) value indicating its potency as a tyrosinase inhibitor .
  • Double Decarboxylative Coupling Reactions

    • Summary of Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
    • Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
    • Results or Outcomes : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
  • Tyrosinase Inhibition Activity

    • Summary of Application : Compounds similar to “3-(2-Acetylphenyl)benzoic acid” have been studied for their tyrosinase inhibition activity .
    • Methods of Application : These compounds are synthesized and their inhibitory activity against mushroom tyrosinase is measured .
    • Results or Outcomes : The most active compound in one study had an IC50 (half maximal inhibitory concentration) value indicating its potency as a tyrosinase inhibitor .
  • Chemical Synthesis
    • Summary of Application : “3-(2-Acetylphenyl)benzoic acid” is a chemical compound with the molecular formula C15H12O3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
    • Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific research context. Unfortunately, I couldn’t find any quantitative data or statistical analyses related to this compound .

properties

IUPAC Name

3-(2-acetylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBSKLBJUOTUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602462
Record name 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Acetylphenyl)benzoic acid

CAS RN

870245-77-5
Record name 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure described in Example 3 was used with 3-chlorobenzoic acid (157 mg, 1.00 mmol), 2-acetylphenylboronic acid (179 mg, 1.20 mmol), Pd(OAc)2 (2.2 mg, 0.010 mmol, 1 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (10.0 mg, 0.020 mmol, 2 mol %), K2CO3 (414 mg, 3.00 mmol), water (2.0 mL), 10 h, 100° C. The product was isolated as a light yellow solid (233 mg, 97%). Mp=143° C. 1H NMR (400 MHz, CDCl3) δ: 12.60 (br-s, 1H), 8.05 (m, 1H), 7.65 (d, 1H, J=7.2 Hz), 7.58-7.55 (m, 3H), 7.49 (d, 1H, J=7.2 Hz), 7.42 (d, 1H, J=7.6 Hz), 2.16 (s, 3H). 13C NMR (125 MHz, CDCl3) δ: 204.3, 172.2, 141.7, 140.7, 139.9, 134.7, 131.5, 131.0, 130.7, 130.3, 129.9, 129.2, 128.7, 128.4, 30.8. IR (neat, cm−1): 3419, 2517, 1686, 1018. Anal. Calcd for C15H12O3: C, 74.99; H, 5.03. Found: C, 75.04; H, 5.06.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
97%

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